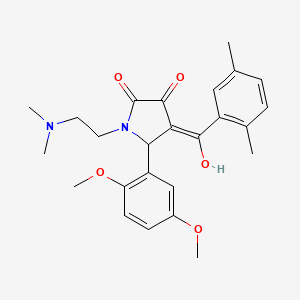

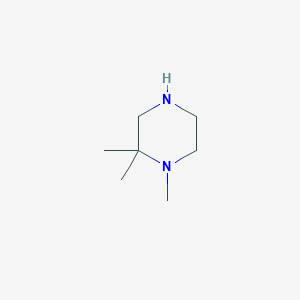

![molecular formula C26H31N7O B2745982 3-cyclohexyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide CAS No. 1007173-77-4](/img/structure/B2745982.png)

3-cyclohexyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

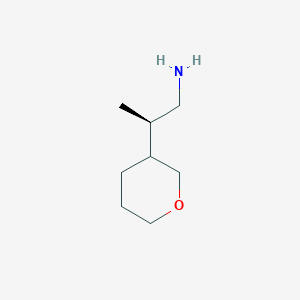

The compound contains several functional groups and structural features that are common in organic chemistry. These include a cyclohexyl group, a pyrazole ring, a pyrimidine ring, and an amide group. The presence of these groups suggests that the compound could exhibit a variety of chemical behaviors depending on the conditions .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different part of the molecule. The pyrazole and pyrimidine rings could be formed through cycloaddition or cyclization reactions, while the amide group could be introduced through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The cyclohexyl group could adopt a chair conformation, while the pyrazole and pyrimidine rings are likely to be planar. The amide group could participate in hydrogen bonding, influencing the overall shape of the molecule .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The pyrazole and pyrimidine rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could increase its polarity and potentially its solubility in water .Scientific Research Applications

Cyclization Reactions and Derivative Synthesis

Research has explored the use of cyanamides in cyclization reactions with different compounds, leading to the synthesis of various derivatives like 2-aminoquinazoline and hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives. These chemical reactions are foundational in creating complex molecules with potential applications in medicinal chemistry and material science (Shikhaliev et al., 2008).

Anticancer Activity

A novel series of pyrazolo[1,5-a]pyrimidines was synthesized and screened for in vitro cytotoxic activities against human cancer cell lines, indicating the potential of pyrazolopyrimidine derivatives in developing anticancer agents (Hassan et al., 2017).

Antimicrobial and Anticancer Potentials

Pyrimidine-linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation have been evaluated for their insecticidal and antibacterial potential, showcasing the broad spectrum of biological activities that can be targeted with pyrazolopyrimidine derivatives (Deohate & Palaspagar, 2020).

Ligand Synthesis for Metal Complexes

Research into the complexes of palladium(II) chloride with pyrazolyl propanamide derivatives highlights the utility of such compounds in creating new materials with potential applications in catalysis and material science (Palombo et al., 2019).

Herbicidal Activity

The study of N-substituted pyrazolopyrimidin-4(5H)-one derivatives in [3+2] cycloaddition reactions to synthesize novel isoxazolines and isoxazoles indicates the potential agricultural applications of these compounds, including as herbicides (Rahmouni et al., 2014).

Future Directions

properties

IUPAC Name |

3-cyclohexyl-N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N7O/c1-17-9-11-22(18(2)13-17)32-25-21(15-29-32)26(28-16-27-25)33-23(14-19(3)31-33)30-24(34)12-10-20-7-5-4-6-8-20/h9,11,13-16,20H,4-8,10,12H2,1-3H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMOONULURGJEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CCC5CCCCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2745899.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)prop-2-enamide](/img/structure/B2745904.png)

![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)

![2-chloro-N-{[6-(2-methoxyethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2745910.png)

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)